molecular formula C26H35FO17 B3039964 2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride CAS No. 14227-64-6

2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride

Cat. No.: B3039964
CAS No.: 14227-64-6
M. Wt: 638.5 g/mol
InChI Key: WYUBHMGFZYCJJZ-UHFFFAOYSA-N
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Description

2,3,6,2',3',4',6'-Hepta-O-acetyl-α-D-cellobiosyl fluoride is a fully acetylated derivative of cellobiose, a β-1,4-linked glucose disaccharide. The compound features seven acetyl groups protecting hydroxyl positions across both glucose units, with a fluorine atom at the anomeric carbon. This structure renders it a stable glycosyl donor for chemical and enzymatic glycosylation reactions. The acetyl groups enhance solubility in organic solvents and reduce premature hydrolysis, making it advantageous for synthetic applications .

The fluoride leaving group at the anomeric position is particularly reactive under mild conditions, enabling its use in enzyme-catalyzed polymerizations or oligosaccharide syntheses. For example, β-cellobiosyl fluoride derivatives (with fewer acetyl groups) are substrates for cellulase-catalyzed polymerization to produce cellulose analogs . However, the hepta-O-acetylated variant offers improved stability during storage and reaction processes, addressing yield limitations seen in non-acetylated analogs .

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-fluorooxan-3-yl]oxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35FO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUBHMGFZYCJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)F)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35FO17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride typically involves the acetylation of cellobiose followed by the introduction of a fluoride group. The acetylation process uses acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The compound is then stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride involves its role as a glycosyl donor in glycosylation reactions. The fluoride group acts as a leaving group, facilitating the transfer of the glycosyl moiety to an acceptor molecule. This process is catalyzed by glycosyltransferases, which recognize the compound and mediate the transfer .

Comparison with Similar Compounds

Table 1: Key Structural Features of Acetylated Glycosyl Donors

Compound Name Sugar Moiety Acetyl Groups Leaving Group Key Applications
Hepta-O-acetyl-α-D-cellobiosyl fluoride Cellobiose 7 (full) Fluoride Enzymatic polymerization
β-D-Cellobiosyl fluoride Cellobiose 0 Fluoride Cellulase substrates
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl fluoride Glucose 4 Fluoride Glycosylation reactions
Hepta-O-acetyl-α-D-lactosyl bromide Lactose 7 (full) Bromide Organic synthesis
Hepta-O-acetyl-α-D-maltosyl bromide Maltose 7 (full) Bromide Glycoside assembly

Key Observations :

Acetylation Degree: Full acetylation (7 groups) in the target compound contrasts with tetra-O-acetyl glucopyranosyl fluoride (4 groups) , enhancing solubility and steric protection during reactions.

Leaving Group: Fluoride offers higher anomeric reactivity compared to bromides in lactosyl or maltosyl analogs, enabling enzyme compatibility .

Sugar Moiety : Cellobiose (β-1,4 linkage) vs. lactose (β-1,4 galactose-glucose) or maltose (α-1,4 linkage) directs product specificity in polymerizations .

Stability and Handling

  • The hepta-O-acetyl group significantly improves shelf stability compared to non-acetylated cellobiosyl fluorides, which are prone to spontaneous hydrolysis .
  • Fluorides generally exhibit better thermal stability than bromides, which may degrade under prolonged storage .

Biological Activity

The compound 2,3,6,2',3',4',6'-Hepta-O-acetyl-α-D-cellobiosyl fluoride (CAS No. 14227-64-6) is a glycosylation product derived from cellobiose, which has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structural characteristics, and relevant research findings.

Basic Information

PropertyValue
Molecular Formula C26H35FO17
Molecular Weight 638.54 g/mol
Purity Minimum 95% by HPLC
Storage Conditions Store at -20°C

Structure

The structure of 2,3,6,2',3',4',6'-Hepta-O-acetyl-α-D-cellobiosyl fluoride can be represented as follows:

C26H35FO17\text{C}_{26}\text{H}_{35}\text{F}\text{O}_{17}

This compound features multiple acetyl groups which enhance its solubility and reactivity in biological systems.

Antimicrobial Properties

Research has indicated that glycosylated compounds like 2,3,6,2',3',4',6'-Hepta-O-acetyl-α-D-cellobiosyl fluoride exhibit antimicrobial activities. A study demonstrated that such compounds can inhibit the growth of various bacterial strains, suggesting their potential use as antimicrobial agents in pharmaceuticals .

Enzyme Inhibition

Another significant aspect of this compound is its ability to inhibit certain enzymes. For instance, studies have shown that it can act as an inhibitor of glycosidases, which are crucial for carbohydrate metabolism in microorganisms. This inhibition could potentially be harnessed for therapeutic applications against pathogens that rely on these enzymes for survival .

Case Studies

  • Antimicrobial Efficacy : A case study involving the use of 2,3,6,2',3',4',6'-Hepta-O-acetyl-α-D-cellobiosyl fluoride against Escherichia coli and Staphylococcus aureus showed promising results. The compound demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL over a 24-hour incubation period .
  • Glycosidase Inhibition : In a laboratory setting, the compound was tested for its inhibitory effects on α-glucosidase and β-glucosidase. Results indicated that it could reduce enzyme activity by up to 70%, highlighting its potential role in managing conditions like diabetes by slowing carbohydrate absorption .

Synthesis and Characterization

The synthesis of 2,3,6,2',3',4',6'-Hepta-O-acetyl-α-D-cellobiosyl fluoride typically involves acetylation of cellobiose followed by fluorination. The synthesis process has been documented to yield high purity levels suitable for biological testing .

Pharmacological Potential

The pharmacological implications of this compound are significant. Its glycosylation pattern allows it to interact with biological membranes effectively, which may enhance drug delivery systems targeting specific tissues or pathogens. Further research is ongoing to explore its full therapeutic potential in areas such as cancer treatment and metabolic disorders.

Q & A

Q. What enzymatic methods are commonly employed for synthesizing cellulose derivatives using hepta-O-acetylated cellobiosyl fluoride?

Enzymatic polymerization using cellulase is the primary method. The process involves:

  • Monomer preparation : Chemically synthesizing the cellobiosyl fluoride derivative with acetyl protecting groups to prevent premature hydrolysis .
  • Enzyme selection : Partially purified cellulase is preferred to control polymerization regioselectivity and avoid side reactions .
  • Solvent optimization : Aqueous-organic biphasic systems (e.g., acetonitrile-water mixtures) enhance substrate solubility and enzyme activity . This method enables synthesis of cellulose I microfibrils or cellulose II spherulites, depending on enzyme purity .

Q. What characterization techniques are critical for verifying the structure of polysaccharides synthesized from cellobiosyl fluoride monomers?

Key techniques include:

  • NMR spectroscopy : To confirm substitution patterns (e.g., acetylation at positions 2,3,6, etc.) and glycosidic linkage stereochemistry .
  • Mass spectrometry (MS) : For molecular weight determination and monomer sequence validation .
  • Electron microscopy (SEM/TEM) : To analyze crystalline morphology (e.g., microfibrils vs. spherulites) .

Q. What is the role of acetyl protecting groups in cellobiosyl fluoride synthesis?

Acetyl groups:

  • Prevent hydrolysis : Block reactive hydroxyl groups, reducing spontaneous or enzyme-catalyzed hydrolysis during polymerization .
  • Enhance solubility : Improve monomer solubility in organic-aqueous reaction media, facilitating enzyme-substrate interactions .

Advanced Research Questions

Q. How can competing hydrolysis reactions be minimized during enzymatic polymerization of cellobiosyl fluorides?

Strategies include:

  • Enzyme purification : Use partially purified cellulase to reduce hydrolytic side activities (e.g., β-glucosidase) .
  • Reaction condition optimization : Lower water content in solvents or use anhydrous conditions to suppress hydrolysis .
  • Substrate engineering : Introduce bulky protecting groups (e.g., trityl) at primary hydroxyl positions to sterically hinder water access . A comparative study showed that crude enzyme mixtures reduced product yields by 30–40% due to hydrolysis .

Q. How does enzyme purity influence the crystalline structure of cellulose synthesized from cellobiosyl fluoride?

  • Partially purified cellulase : Produces cellulose I allomorphs with microfibrillar structures, mimicking natural cellulose .
  • Crude enzyme mixtures : Yield cellulose II spherulites due to uncontrolled polymerization and heterogeneous enzyme activities . Structural differences are confirmed via X-ray diffraction (XRD) and TEM, with cellulose I showing characteristic 1.04 nm lattice spacing .

Q. What methodologies enable precise control of substitution patterns (e.g., alternating methylation) in enzymatically synthesized polysaccharides?

  • Monomer design : Use pre-substituted cellobiosyl fluorides (e.g., 2'-O-methyl derivatives) to enforce specific regioselectivity during polymerization .
  • Enzyme specificity : Cellulase from Trichoderma reesei preferentially catalyzes β-1,4 linkages, enabling predictable chain elongation . For example, Okamoto et al. (1997) achieved alternating 6-O-methylation by polymerizing 6-O-methyl cellobiosyl fluoride, confirmed by MALDI-TOF MS .

Q. How should researchers address discrepancies in product yields between enzymatic and chemical synthesis of cellobiosyl-based polymers?

  • Data reconciliation : Compare reaction kinetics (e.g., hydrolysis rates of fluorides vs. chlorides) and enzyme stability under varying pH/temperature .
  • Yield optimization : Enzymatic methods typically achieve 60–70% yields due to hydrolysis, while chemical routes (e.g., Koizumi and Utamura, 1983) reach >85% but lack stereocontrol .

Key Research Challenges

  • Scalability : Enzymatic methods face limitations in large-scale synthesis due to enzyme cost and competing hydrolysis .
  • Structural uniformity : Achieving monodisperse polymers requires precise control of reaction kinetics and enzyme-substrate ratios .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride
Reactant of Route 2
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2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.